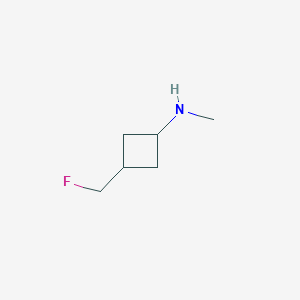
3-(Fluoromethyl)-N-methylcyclobutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Fluoromethyl)-N-methylcyclobutan-1-amine is an organic compound that features a cyclobutane ring substituted with a fluoromethyl group and an N-methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluoromethyl)-N-methylcyclobutan-1-amine can be achieved through several methods. One common approach involves the fluoromethylation of cyclobutanone followed by reductive amination. The reaction typically employs fluoroiodomethane as the fluoromethylating agent and a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of visible light-mediated radical fluoromethylation has been explored to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-(Fluoromethyl)-N-methylcyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cyclobutanes, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(Fluoromethyl)-N-methylcyclobutan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its unique structural features.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is investigated for its use in the development of new materials with specific properties
Mecanismo De Acción
The mechanism by which 3-(Fluoromethyl)-N-methylcyclobutan-1-amine exerts its effects involves interactions with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Fluoromethyl)-7-(thiomorpholin-4-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline
- Z-Val-Ala-Asp fluoromethyl ketone
- Fluorometholone
Uniqueness
3-(Fluoromethyl)-N-methylcyclobutan-1-amine is unique due to its cyclobutane ring structure combined with a fluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications .
Actividad Biológica
3-(Fluoromethyl)-N-methylcyclobutan-1-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, chemical properties, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutane ring substituted with a fluoromethyl group and a methyl amine. The presence of fluorine enhances the compound's stability and reactivity, which can influence its biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C6H10F N |
| Molecular Weight | 129.15 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not well-documented |
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The fluorine atom can enhance binding affinity through specific molecular interactions such as hydrogen bonding and ionic interactions. This interaction is crucial for the compound's potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting potential effectiveness against bacterial strains.
- Cytotoxic Effects : Preliminary studies indicate cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to this compound:
- Inhibition of Ghrelin O-acyltransferase (GOAT) :
- Cytotoxicity Assays :
-
Antimicrobial Studies :
- Compounds with similar fluorinated structures have demonstrated antimicrobial activity against multiple pathogens, indicating a potential avenue for research into the antibacterial properties of this compound.
Comparative Analysis with Similar Compounds
The unique structure of this compound can be compared with other cyclobutane derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3-Fluoro-N-methylcyclobutan-1-amine | Fluorine substitution | Potential neuropharmacological effects |
| 3-(Trifluoromethyl)cyclobutan-1-amine | Multiple fluorine atoms | Enhanced stability; potential anticancer |
| 3,3-Difluoro-N-methylcyclobutan-1-amine | High reactivity; used in organic synthesis | Investigated for various biological activities |
Propiedades
Fórmula molecular |
C6H12FN |
|---|---|
Peso molecular |
117.16 g/mol |
Nombre IUPAC |
3-(fluoromethyl)-N-methylcyclobutan-1-amine |
InChI |
InChI=1S/C6H12FN/c1-8-6-2-5(3-6)4-7/h5-6,8H,2-4H2,1H3 |
Clave InChI |
QEBQVOSQZYELLS-UHFFFAOYSA-N |
SMILES canónico |
CNC1CC(C1)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















